Deglucohyrcanoside
Overview
Description
Deglucohyrcanoside is a steroid glycoside derived from the seeds of Coronilla hyrcana. It is a lesser-known cardiac glycoside with potential biological activities, including anticancer properties . This compound is structurally related to other cardiac glycosides but has unique features that make it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deglucohyrcanoside can be isolated from natural sources such as the seeds of Coronilla hyrcana. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes .
Chemical Reactions Analysis
Types of Reactions: Deglucohyrcanoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Deglucohyrcanoside has several scientific research applications:
Mechanism of Action
Deglucohyrcanoside exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various downstream effects, including apoptosis and cell cycle arrest . The compound’s interaction with Na+/K±ATPase is a key pathway in its anticancer activity .
Comparison with Similar Compounds
Hyrcanoside: Another glycoside from Coronilla hyrcana with similar biological activities.
Ouabain: A well-known cardiac glycoside with potent Na+/K±ATPase inhibitory activity.
Digitoxin: Another cardiac glycoside used clinically for heart conditions.
Cymarin: A glycoside with similar structural features and biological activities.
Uniqueness: Deglucohyrcanoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its potential anticancer properties and relatively low systemic toxicity compared to other cardiac glycosides make it a promising compound for further research .
Properties
IUPAC Name |
14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQSPBMCILIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932771 | |
Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14614-16-5 | |
Record name | Deglucohyrcanoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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